molecular formula C12H12O3 B098982 Ethyl 3-benzoylacrylate CAS No. 17450-56-5

Ethyl 3-benzoylacrylate

Cat. No.: B098982
CAS No.: 17450-56-5
M. Wt: 204.22 g/mol
InChI Key: ACXLBHHUHSJENU-CMDGGOBGSA-N
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Description

Ethyl 3-benzoylacrylate is an organic compound with the molecular formula C12H12O3. It is a clear yellow liquid with a molecular weight of 204.22 g/mol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-benzoylacrylate can be synthesized through the reaction of ethyl acrylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

    Michael Addition: Guanidine catalysts, dithranol, and mild temperatures.

    Hydrogenation: Hydrogen gas, palladium on carbon catalyst, and elevated pressures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

Ethyl 3-benzoylacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-benzoylacrylate in chemical reactions involves its role as an electrophile in Michael addition reactions. The compound’s conjugated double bond and carbonyl group make it highly reactive towards nucleophiles. In biological systems, its mechanism of action is related to its structural similarity to other bioactive molecules, allowing it to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Ethyl 3-benzoylacrylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of ester and benzoyl functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical production .

Properties

IUPAC Name

ethyl (E)-4-oxo-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLBHHUHSJENU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15121-89-8, 17450-56-5
Record name Ethyl (2E)-4-oxo-4-phenyl-2-butenoate
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Record name E-Ethyl-4-oxo-4-phenylcrotonate
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Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester
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Record name E-ethyl-4-oxo-4-phenylcrotonate
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Record name Ethylbenzoylacrylate (raw)
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Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E)
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Record name Ethyl 3-benzoyl acrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions is Ethyl 3-benzoylacrylate known to undergo?

A1: this compound readily undergoes various reactions due to its α,β-unsaturated carbonyl structure. These include:

  • [2+2] Photocycloaddition: Under UV irradiation, particularly in a crystalline state, it undergoes [2+2] photocycloaddition. This reaction is highly efficient when specific weak intermolecular interactions, like CH/π interactions, properly orient the molecules within the crystal lattice [, ].
  • Michael Addition: As an electrophilic alkene, it participates in Michael additions. For example, it reacts with L-alanine benzyl ester tosylate, a crucial step in synthesizing Quinapril Hydrochloride, a pharmaceutical compound [].
  • Reaction with Amidines: It reacts with amidines, acting as their ene-1,1-diamine tautomers, leading to the formation of 3,4-dihydropyrrol-2-one derivatives [].
  • Photoisomerization: On a silica gel surface, 2-(N,N-dialkylamino)ethyl 3-benzoylacrylates undergo selective E-Z isomerization upon irradiation [].

Q2: How is this compound synthesized?

A2: Several synthetic routes exist for this compound:

  • From Acetophenone and Glyoxylic Acid: A "one-pot" method utilizes acetophenone and glyoxylic acid as starting materials, followed by esterification and elimination steps [].
  • From Benzene and Maleic Anhydride: A two-step process involves Friedel-Crafts acylation of benzene with maleic anhydride followed by esterification [].

Q3: Are there specific structural features of this compound that influence its reactivity?

A3: Yes, several structural features play a key role:

  • The substituents on the nitrogen in derivatives: In 2-(N,N-dialkylamino)ethyl 3-benzoylacrylates, the size of the alkyl groups on the nitrogen significantly impacts the photoisomerization and thermal isomerization processes on silica gel surfaces [].

Q4: What are some applications of this compound in heterocyclic chemistry?

A4: this compound serves as a valuable building block for synthesizing diverse heterocyclic compounds:

  • Pyrrolo[1,2-a]imidazoles and Imidazo[1,2-a]pyridines: It acts as a reactant in regioselective aza-ene additions and cyclic-condensation reactions with heterocyclic ketene aminals, affording these valuable heterocycles [].

Q5: Are there any studies on how the reaction environment affects this compound's reactivity?

A5: Yes, research highlights the influence of the reaction environment:

  • Silica Gel Surface: The surface of silica gel promotes selective E-Z photoisomerization of 2-(N,N-dialkylamino)ethyl 3-benzoylacrylates, suppressing competing reactions observed in solution [].
  • Crystalline State: In its crystalline form, specific intermolecular interactions, notably CH/π interactions, dictate the molecular orientation of 2-(dibenzylamino)this compound, leading to highly efficient [2+2] photodimerization [, ].

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